BENGHE Methodological & Application

Check Availability & Pricing

Application Notes and Protocols for GO07-LK in
In Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: GO007-LK

Cat. No.: B607578

For Researchers, Scientists, and Drug Development
Professionals

These application notes provide a comprehensive overview of the dosage and administration of
G007-LK, a potent and selective tankyrase inhibitor, for in vivo studies using mouse models.
The protocols are based on established preclinical research and are intended to guide the user
in designing and executing robust experiments.

G007-LK is a small molecule inhibitor of tankyrase 1 (TNKS1) and tankyrase 2 (TNKS2),
enzymes that play a crucial role in the Wnt/B-catenin signaling pathway.[1][2][3] By inhibiting
tankyrases, G007-LK prevents the degradation of AXIN proteins, leading to the destabilization
of B-catenin and subsequent downregulation of Wnt target genes.[1] This mechanism of action
makes G007-LK a valuable tool for investigating the role of Wnt signaling in various
physiological and pathological processes, particularly in cancer biology.

Data Presentation: G007-LK Dosage and
Administration in Mouse Models

The following tables summarize the quantitative data from various in vivo studies utilizing
G007-LK in mouse models.
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Table 1: G007-LK Dosage and Efficacy in Oncology
Mouse Models

Mouse Cancer Administrat S Treatment Key

osage

Model Type ion Route < Schedule Findings
61% tumor
growth

COLO- ] inhibition;

Colorectal Intraperitonea ) ) o
320DM ) 20 mg/kg Twice daily stabilization
Cancer [ (i.p.)

Xenograft of AXIN1/2,
decreased [3-
catenin.[1]

COLO- ] 48% tumor

Colorectal Intraperitonea )
320DM ) 40 mg/kg Once daily growth
Cancer [ (i.p.) o

Xenograft inhibition.

Genetically Prevention or

Engineered Colorectal Intraperitonea - - slowing of

_ Not specified Not specified

Apc Mutant Cancer [ (i.p.) adenoma

Model formation.
Reduced

B16-F10 WNT/B-

Syngeneic Melanoma Diet Not specified 4 days catenin

Model signaling in
tumors.[4]

Table 2: G007-LK in Non-Oncology and Toxicology
Mouse Models

© 2025 BenchChem. All rights reserved.

2/9

Tech Support


https://www.benchchem.com/product/b607578?utm_src=pdf-body
https://www.selleckchem.com/products/g007-lk.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC7181813/
https://www.benchchem.com/product/b607578?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607578?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Methodological & Application

Check Availability & Pricing

Mouse Administrat Treatment Key
Study Type . Dosage L
Model ion Route Schedule Findings
) ) Tolerability
_ _ Intraperitonea 60 and 100 Once daily for
CD-1 Mice Toxicology _ assessment.
[ (i.p.) mg/kg 14 days
[5]
Lgr5-EGFP- Reduced
Ires- Intestinal lineage
CreERT2;R2 Stem Cell Oral Gavage 10 mg/kg Daily tracing from
6R-Confetti Homeostasis LGR5+ stem
Mice cells.[6]
Reversible
silencing of
Lgr5-EGFP- LGR5+
Ires- Intestinal ) ] . intestinal
Enriched 100 mg/kg in Ad libitum for
CreERT2;R2 Stem Cell stem cells
] ) Chow chow up to 3 weeks )
6R-Confetti Homeostasis without
Mice altering tissue
morphology.
[61[7]
Improved
glycemic
) ) Intraperitonea Daily for 30 control,
db/db Mice Diabetes ] 30 mg/kg
[ (i.p.) days reduced
blood glucose
levels.[8]
Attenuated
) Metabolic Enriched N weight gain
db/db Mice ) Not specified 15 weeks )
Disorder Chow and hepatic
steatosis.[9]
Table 3: Pharmacokinetic Parameters of G007-LK in Mice
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.. . Key
. Administration o
Mouse Strain Dose Pharmacokinetic
Route
Parameters
) ) Systemic exposure
CD-1 Mice Intravenous (i.v.) 1 mg/kg
measurement.
_ _ _ Systemic exposure
CD-1 Mice Intraperitoneal (i.p.) 5 mg/kg
measurement.
Oral bioavailability of
Female Mice Not specified Not specified 76%, half-life (t1/2) of
2.6 hours.[4]
Study to address
ICR Mice Enriched Chow 100 mg/kg in chow pharmacokinetic

properties.[6]

Experimental Protocols

Protocol 1: Antitumor Efficacy Assessment in a
Colorectal Cancer Xenograft Model

This protocol is adapted from studies using the COLO-320DM human colorectal cancer cell
line.[1][5]

1. Cell Culture and Xenograft Implantation:

e Culture COLO-320DM cells in appropriate media until they reach the desired confluence.

o Harvest and resuspend the cells in a suitable matrix (e.g., Matrigel) at a concentration of 5 x
1076 cells per 100 pL.

o Subcutaneously inject the cell suspension into the flank of immunodeficient mice (e.g., hude
or SCID).

e Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mma3).

2. Animal Grouping and Treatment:

+ Randomize mice into treatment and control groups (n=10 per group).
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Vehicle Control: Prepare the vehicle solution used for G0O07-LK formulation. A common
vehicle for intraperitoneal injection is a mixture of 15% DMSO, 17.5% Cremophor EL, 8.75%
ethanol, 8.75% Miglyol 810N, and 50% PBS.[5]

G007-LK Treatment: Prepare G007-LK in the vehicle at the desired concentration (e.g., 20
mg/kg for twice-daily administration or 40 mg/kg for once-daily administration).

Administer the vehicle or G007-LK solution intraperitoneally according to the chosen
schedule.

. Monitoring and Endpoint:

Measure tumor volume and mouse body weight 2-3 times per week.

Continue treatment for a predefined period (e.g., 21 days) or until tumors in the control group
reach a predetermined size.

At the end of the study, euthanize the mice and harvest tumors for pharmacodynamic
analysis (e.g., Western blot for AXIN1, 3-catenin; gPCR for Wnt target genes).

Protocol 2: Evaluation of G007-LK on Intestinal Stem
Cell Homeostasis

This protocol is based on studies investigating the effect of GO07-LK on LGR5+ intestinal stem
cells.[6]

1. Animal Model:
Utilize Lgr5-EGFP-Ires-CreERT2;R26R-Confetti or similar lineage-tracing mouse models.
. G007-LK Administration via Enriched Chow:

Prepare a diet containing G007-LK at a concentration of 100 mg per kg of chow.

Provide the GO07-LK-enriched chow or control chow (without the compound) to the mice ad
libitum.

The treatment can be initiated before or after the induction of lineage tracing.

. Lineage Tracing Induction:

Administer tamoxifen to the mice to induce Cre-recombinase activity and initiate lineage
tracing from LGR5+ cells.
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4. Sample Collection and Analysis:

o After the treatment period (e.g., 9 or 21 days), euthanize the mice and collect intestinal
tissues (e.g., duodenum).

o Perform histological analysis to assess tissue morphology.

o Use fluorescence microscopy to visualize and quantify the lineage-traced cells.

¢ Incorporate BrdU labeling to assess cell proliferation within the intestinal crypts.
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Caption: Mechanism of G007-LK in the Wnt/(3-catenin signaling pathway.
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Caption: General workflow for an in vivo xenograft efficacy study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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